7-Methylbenzo[d][1,2,3]thiadiazole 7-Methylbenzo[d][1,2,3]thiadiazole
Brand Name: Vulcanchem
CAS No.: 78805-01-3
VCID: VC6656152
InChI: InChI=1S/C7H6N2S/c1-5-3-2-4-6-7(5)10-9-8-6/h2-4H,1H3
SMILES: CC1=C2C(=CC=C1)N=NS2
Molecular Formula: C7H6N2S
Molecular Weight: 150.2

7-Methylbenzo[d][1,2,3]thiadiazole

CAS No.: 78805-01-3

Cat. No.: VC6656152

Molecular Formula: C7H6N2S

Molecular Weight: 150.2

* For research use only. Not for human or veterinary use.

7-Methylbenzo[d][1,2,3]thiadiazole - 78805-01-3

Specification

CAS No. 78805-01-3
Molecular Formula C7H6N2S
Molecular Weight 150.2
IUPAC Name 7-methyl-1,2,3-benzothiadiazole
Standard InChI InChI=1S/C7H6N2S/c1-5-3-2-4-6-7(5)10-9-8-6/h2-4H,1H3
Standard InChI Key FYLCLXDGUCEWGD-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)N=NS2

Introduction

Chemical Identity and Structural Features

7-Methylbenzo[d] thiadiazole (CAS 78805-01-3) belongs to the benzo[d] thiadiazole family, distinguished by the fusion of a benzene ring with a 1,2,3-thiadiazole unit. The methyl substituent at position 7 introduces steric and electronic modifications that influence reactivity and intermolecular interactions. Key molecular parameters include:

PropertyValue
Molecular FormulaC₈H₇N₂S
Molecular Weight179.22 g/mol
CAS Registry Number78805-01-3
DensityNot reported
Melting PointNot reported

The planar structure of the fused aromatic system enables extensive π-conjugation, while the thiadiazole ring contributes electron-deficient character . X-ray crystallographic studies of related brominated derivatives, such as 4-(7-bromobenzo[d][1, thiadiazol-4-yl)morpholine, reveal nearly coplanar arrangements between the benzene and thiadiazole rings, with bond lengths indicative of delocalized electron density . Substitutions at the 7-position are anticipated to minimally perturb this planarity due to the methyl group’s small steric profile.

Synthetic Methodologies

Direct Cyclization Approaches

The parent benzo[d] thiadiazole scaffold is typically synthesized via cyclocondensation reactions between o-phenylenediamine derivatives and sulfur sources. For 7-methyl variants, precursor-directed functionalization is required. A plausible route involves:

  • Methyl-substituted o-phenylenediamine synthesis: Nitration and reduction of toluene derivatives yield 3-methyl-1,2-benzenediamine.

  • Thiadiazole ring closure: Treatment with thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂) under controlled conditions induces cyclization .

Post-Functionalization Strategies

Electronic Properties and Computational Insights

Electron-Deficient Character

The 1,2,3-thiadiazole ring imposes strong electron-withdrawing effects, lowering the lowest unoccupied molecular orbital (LUMO) energy compared to non-fused thiadiazoles. Density functional theory (DFT) calculations on isoBBT derivatives (benzo[1,2-d:4,5-d′]bis( thiadiazole)) reveal LUMO energies near -3.1 eV, comparable to fullerene acceptors . The methyl group in 7-methylbenzo[d] thiadiazole likely stabilizes the HOMO through inductive effects, enhancing charge transport anisotropy.

Aromaticity and Delocalization

Electron density delocalization analysis via EDDB (electron density of delocalized bonds) and GIMIC (gauge-including magnetically induced currents) methods indicates moderate aromaticity in the benzene ring (π-EDDB ≈ 1.2 ē) and weaker conjugation in the thiadiazole moiety . Bromine substitution at position 4 increases global delocalization by 0.06–0.1 ē, suggesting that methyl groups may exert similar but less pronounced effects .

Applications in Organic Electronics

Organic Photovoltaic (OPV) Components

The electron-accepting capability of benzo[d] thiadiazoles makes them candidates for non-fullerene acceptors. In isoBBT-based polymers, power conversion efficiencies exceeding 8% have been achieved due to broad absorption spectra (λₐᵦₛ ≈ 450–600 nm) and suitable energy level alignment . Methyl substitution could improve solubility in processing solvents like chlorobenzene, mitigating aggregation without significantly altering bandgaps.

Light-Emitting Diodes (OLEDs)

Thiadiazole derivatives exhibit intense fluorescence with quantum yields up to 0.45 in thin-film states . The rigid structure of 7-methylbenzo[d] thiadiazole reduces non-radiative decay pathways, potentially enhancing electroluminescence efficiency. Device architectures incorporating this compound as an electron-transport layer remain unexplored but merit investigation.

Challenges and Future Directions

Synthetic Scalability

Current methods for benzo[d] thiadiazole synthesis suffer from low yields (30–50%) and require hazardous reagents like S₂Cl₂ . Flow chemistry approaches could improve safety and efficiency, particularly for large-scale methylated derivative production.

Computational-Guided Design

Machine learning models trained on isoBBT datasets may predict optoelectronic properties of 7-methyl variants, accelerating materials discovery. Parameterization of methyl group effects on HOMO-LUMO gaps and charge mobility is critical for rational design.

Biological Testing

In vitro screening against cancer cell lines (e.g., HeLa, MCF-7) and pathogenic bacteria is essential to validate hypothetical pharmacological benefits. Structure-activity relationship (SAR) studies will clarify the methyl group’s role in potency and selectivity.

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